N-(叔丁基)-3-甲基吡啶-2-胺

描述

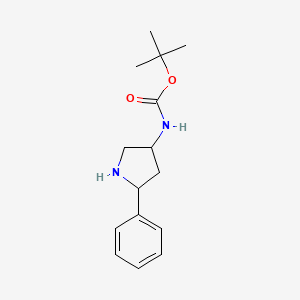

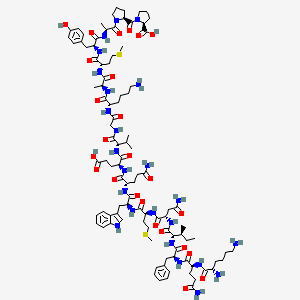

“N-(tert-Butyl)-3-methylpyridin-2-amine” is a chemical compound that belongs to the class of organic compounds known as amines. Amines are organic compounds that contain nitrogen as a key element .

Molecular Structure Analysis

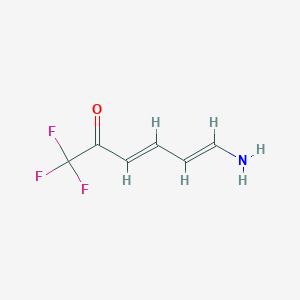

The molecular structure of “N-(tert-Butyl)-3-methylpyridin-2-amine” would consist of a pyridine ring (a six-membered aromatic ring with one nitrogen atom), a tert-butyl group (a branched alkyl group), and an amine group (a nitrogen atom with a lone pair of electrons) attached to it .

科学研究应用

胺的不对称合成:N-(叔丁基)-3-甲基吡啶-2-胺用于胺的不对称合成。这个过程对于创建对映富集的胺非常关键,这对于制药和生物活性分子非常重要 (Ellman, Owens, & Tang, 2002)。

芳基氯活化和聚合的催化:这种化合物在催化铃木偶联反应和硅烷聚合中发挥作用。它在这些过程中作为高效催化剂,展示了它在有机合成和材料科学中的实用性 (Deeken et al., 2006)。

质子转移研究:这种化合物还用于研究自由基到胺的质子转移,有助于理解这类反应的动力学和热力学 (Masalimov et al., 1976)。

N-叔丁氧羰基化的促进:这种化学品在胺的N-叔丁氧羰基化中充当关键试剂,这个过程对于保护肽合成中的胺基团很重要 (Suryakiran et al., 2006)。

光生产的芳基亚硝基离子:已经对它的光化学行为进行了研究,特别是在亚硝基离子的生成中。这项研究有助于理解有机化学中的光异构化和光解过程 (Anderson, Yang, & Falvey, 1993)。

咪唑啉合成:这种化合物通过闪蒸真空热解用于咪唑啉的合成,展示了它在杂环化学中的作用 (Justyna et al., 2017)。

有机合成中的催化烷基化:它用于芳基格氏试剂的催化烷基化,显示了它在复杂有机分子合成中的应用 (Qian, Dawe, & Kozak, 2011)。

未来方向

The future directions for “N-(tert-Butyl)-3-methylpyridin-2-amine” could involve further exploration of its synthesis, reactions, and potential applications. For instance, one paper discusses the use of tert-butyl groups in the synthesis of N-heterocycles via sulfinimines and suggests that this methodology could provide general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives .

属性

IUPAC Name |

N-tert-butyl-3-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-8-6-5-7-11-9(8)12-10(2,3)4/h5-7H,1-4H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLNITNIQZMQEBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681026 | |

| Record name | N-tert-Butyl-3-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tert-Butyl)-3-methylpyridin-2-amine | |

CAS RN |

1235305-63-1 | |

| Record name | N-tert-Butyl-3-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B594834.png)

![methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B594839.png)

![tert-butyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate](/img/structure/B594848.png)